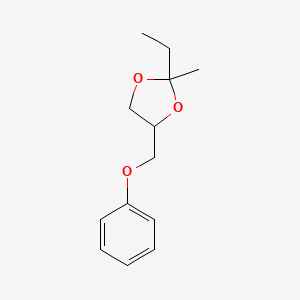
Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound characterized by its unique structure, which includes a cyano group, a dithiolan ring, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a cyanoacetate with a dithiolane derivative. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dithiolane derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets. The cyano group and dithiolan ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dithian-2-ylidene)pentane-2,4-dione: Similar structure with a dithiolan ring.
5-(1,2-dithiolan-3-yl)pentanoic acid: Contains a dithiolan ring and a pentanoic acid group.
Uniqueness
Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to the presence of both a cyano group and a dithiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
89594-30-9 |
|---|---|
Molecular Formula |
C11H15NO4S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
pentyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate |
InChI |
InChI=1S/C11H15NO4S2/c1-2-3-4-5-16-8(13)7(6-12)11-17-9(14)10(15)18-11/h9-10,14-15H,2-5H2,1H3 |
InChI Key |
JTTBNTLBVZRIID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C1SC(C(S1)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


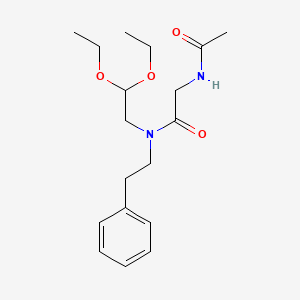
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
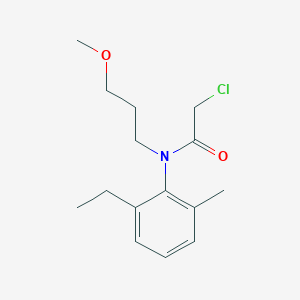
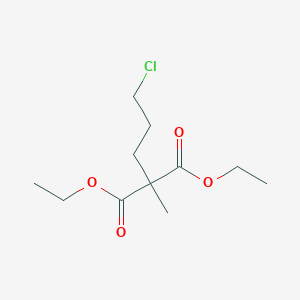
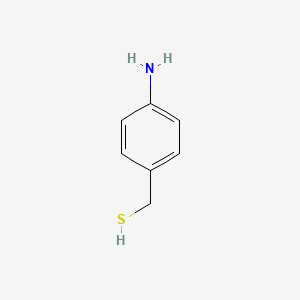
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)




